

1,1,1-Trichloro-2,2-difluoroethane synthesis and purification methods

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1,1,1-Trichloro-2,2-difluoroethane*

Cat. No.: *B13422259*

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Purification of **1,1,1-Trichloro-2,2-difluoroethane**

Introduction

1,1,1-Trichloro-2,2-difluoroethane (CCl_3CHF_2) is a hydrochlorofluorocarbon (HCFC) belonging to the HCFC-122 isomer group. As with other HCFCs, its production and use have been regulated under the Montreal Protocol due to its ozone-depleting potential.^{[1][2][3]} Primarily, HCFC-122 isomers serve as chemical intermediates in the synthesis of other fluoroochemicals, such as HCFC-123 and HCFC-124.^[4] This guide provides a detailed examination of the prevalent synthesis and purification methodologies for **1,1,1-Trichloro-2,2-difluoroethane**, intended for researchers and professionals in chemical development.

The synthesis of trichlorodifluoroethanes often results in a mixture of isomers, necessitating robust purification methods to isolate the desired compound. Understanding the distinct physical properties of these isomers is fundamental to developing effective separation protocols.

Property	1,1,1-Trichloro-2,2-difluoroethane (HCFC-122a)	1,1,2-Trichloro-1,2-difluoroethane (HCFC-122b)	1,2,2-Trichloro-1,1-difluoroethane (HCFC-122)
CAS Number	354-12-1[5]	354-15-4[6]	354-21-2[7]
Molecular Formula	C ₂ HCl ₃ F ₂ [5]	C ₂ HCl ₃ F ₂ [6]	C ₂ HCl ₃ F ₂ [7]
Molecular Weight	169.38 g/mol [5][8]	169.38 g/mol [6]	169.38 g/mol [7]
Boiling Point	~72°C (for a related isomer)[9]	Data not readily available	~74.8°C[7]

Note: Specific boiling point data for **1,1,1-Trichloro-2,2-difluoroethane** is not consistently available in the provided search results; data for related isomers is used to illustrate the principle of separation by distillation.

Synthesis Methodologies

The industrial production of **1,1,1-Trichloro-2,2-difluoroethane** and its isomers typically involves the chlorination of a difluoroethane precursor or the fluorination of a trichloroethane precursor. The choice of starting material and reaction conditions is critical for maximizing the yield of the desired isomer.

Free Radical Chlorination of 1,1-Difluoroethane Derivatives

A common synthetic approach involves the chlorination of a less-chlorinated fluoroethane. For instance, a process for producing the related compound 1,1,2-trichloro-2,2-difluoroethane involves contacting 1,1-difluoroethylene with a chlorinating agent in the presence of a free-radical initiator.[10] A similar principle can be applied to produce **1,1,1-trichloro-2,2-difluoroethane**.

The reaction proceeds via a free-radical chain mechanism, typically initiated by ultraviolet (UV) light or a chemical initiator. The process must be carefully controlled to prevent over-chlorination, which would result in products like tetrachlorodifluoroethane (CFC-112).[10]

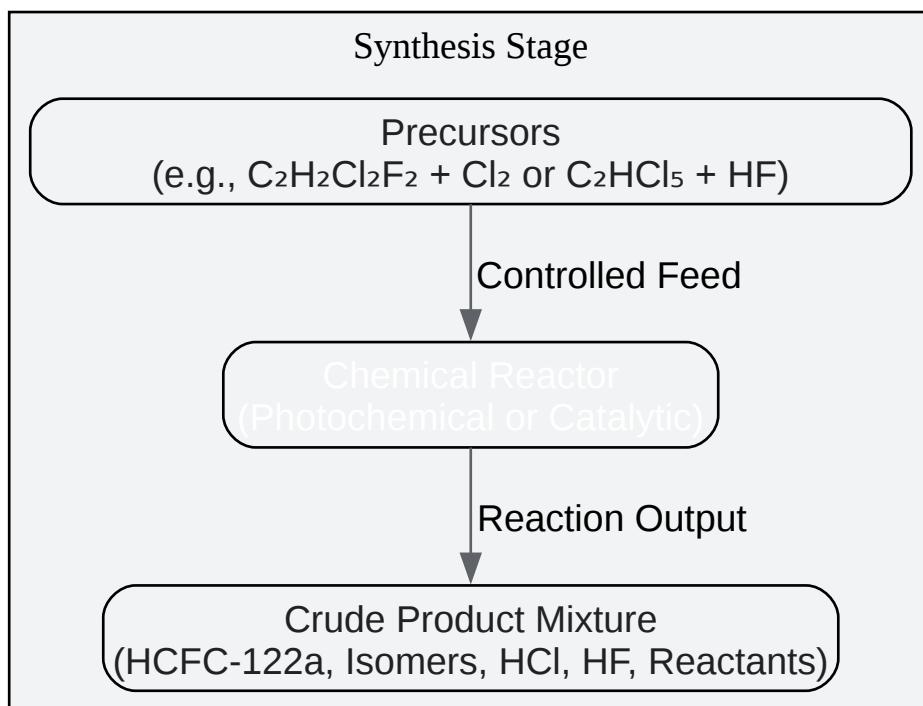
Experimental Protocol: Liquid-Phase Photochlorination

- **Reactor Setup:** A jacketed glass reactor equipped with a UV lamp, a gas inlet tube, a condenser, and a mechanical stirrer is charged with the starting material, such as 1,1-dichloro-2,2-difluoroethane.
- **Initiation:** The reaction mixture is cooled to a controlled temperature (e.g., 10-20°C), and the UV lamp is activated to initiate the formation of chlorine radicals from the chlorine gas feed.
- **Reaction:** Chlorine gas is bubbled through the liquid phase at a controlled rate. The reaction is exothermic and requires efficient cooling to maintain a constant temperature, which influences the selectivity of the chlorination.
- **Monitoring:** The reaction progress is monitored in real-time using in-line Gas Chromatography (GC) to track the consumption of the starting material and the formation of the desired product and byproducts.
- **Termination:** Once the desired conversion is achieved, the chlorine feed and the UV source are turned off. The reactor is then purged with an inert gas like nitrogen to remove dissolved HCl and unreacted chlorine.

Causality Behind Experimental Choices:

- **Low Temperature:** Suppresses over-chlorination and reduces the formation of undesired byproducts by decreasing the rate of subsequent chlorination reactions.
- **UV Initiation:** Provides the energy to break the Cl-Cl bond, creating the chlorine radicals necessary to start the chain reaction, without requiring high temperatures that could lead to decomposition.
- **Molar Ratio Control:** Carefully controlling the molar ratio of chlorine to the organic substrate is crucial. A lower chlorine ratio minimizes the formation of more highly chlorinated products. [\[11\]](#)

Catalytic Fluorination of Polychlorinated Ethanes


Another viable pathway is the fluorination of a suitable polychlorinated ethane, such as pentachloroethane ($\text{CHCl}_2\text{CCl}_3$), using anhydrous hydrogen fluoride (HF). This is a gas-phase reaction carried out at elevated temperatures over a fluorination catalyst.

Catalysts for this process are typically based on chromium, often with co-catalysts to enhance activity and selectivity.[12][13] The reaction involves the sequential replacement of chlorine atoms with fluorine atoms.

Typical Reaction Conditions

Parameter	Value Range	Rationale
Temperature	150 - 350°C[12]	Provides activation energy for the Cl/F exchange; temperature affects selectivity.
Pressure	0.1 - 1.1 MPa[12]	Influences residence time and can affect catalyst lifetime.
Catalyst	Chromium-based (e.g., Cr ₂ O ₃), often activated with HF.[12][13]	Provides an active surface for the halogen exchange reaction.
HF:Organic Ratio	2:1 to 40:1 (molar)[12]	A high excess of HF drives the reaction towards higher degrees of fluorination.

Process Flow for Synthesis

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of HCFC-122a.

Purification and Isomer Separation

The crude product from the synthesis reactor is a mixture containing the target **1,1,1-Trichloro-2,2-difluoroethane**, its isomers (like 1,2,2-trichloro-1,1-difluoroethane), unreacted starting materials, and acidic byproducts such as HCl and HF.

Removal of Acidic Byproducts

The first purification step is the removal of corrosive acidic gases.

- Water/Alkali Scrubbing: The crude gas stream is passed through a series of scrubbing towers. A water wash removes the bulk of the HCl and HF, followed by a dilute alkali (e.g., NaOH or KOH) wash to neutralize any remaining acidic components.
- Phase Separation: In some processes, particularly those using a large excess of HF, the product mixture can be cooled, leading to separation into an organic phase (containing the

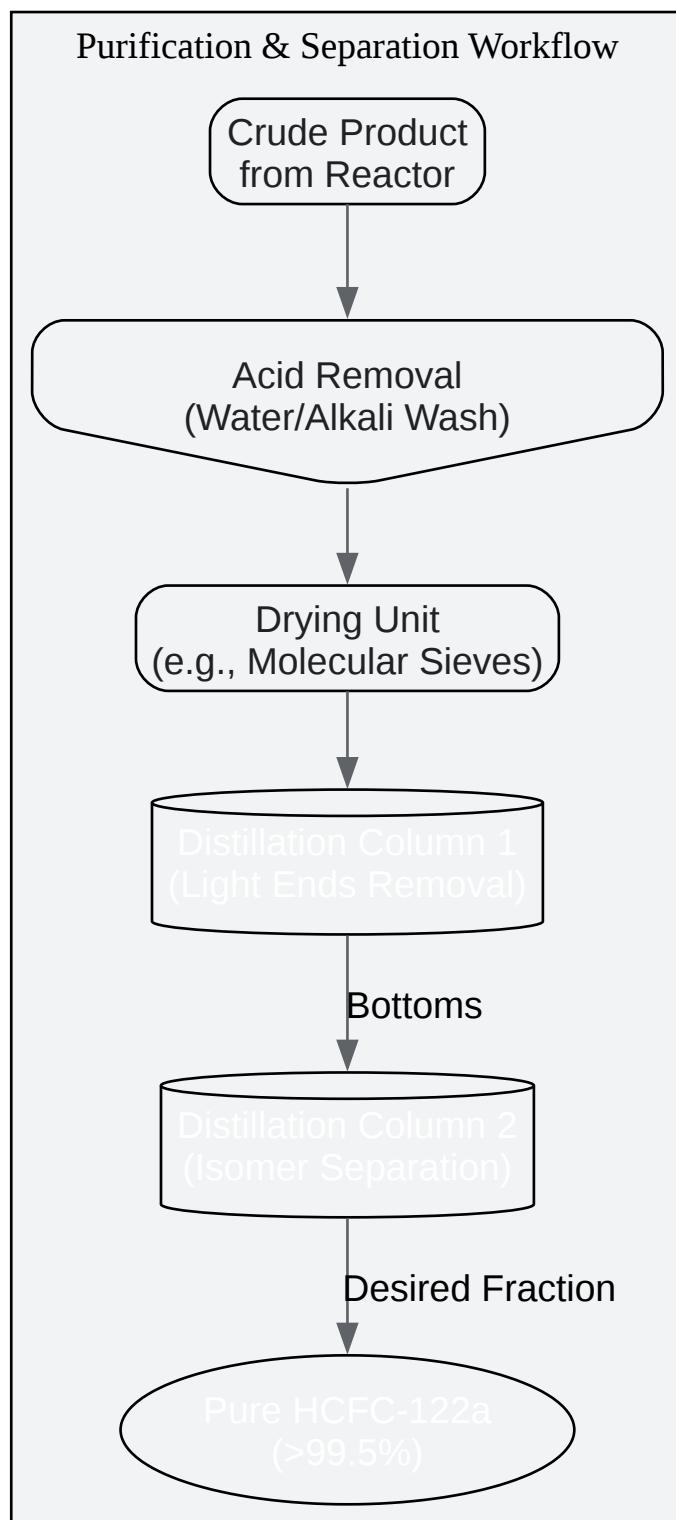
HCFCs) and an HF-rich phase. This allows for the recovery and recycling of unreacted HF. [14]

Fractional Distillation

The primary method for separating the organic components is fractional distillation, which exploits the differences in their boiling points.

- **Multi-Column Distillation:** A train of distillation columns is typically used. The first column may remove light ends (more volatile components like unreacted starting materials). Subsequent columns are designed to separate the target isomer from its close-boiling isomers.
- **Azeotropic Considerations:** The presence of azeotropes (mixtures that boil at a constant temperature) can complicate separation. In such cases, extractive distillation, where a solvent is added to alter the relative volatilities of the components, may be employed.[15]

Experimental Protocol: Laboratory-Scale Fractional Distillation


- **Apparatus:** A multi-tray distillation column (e.g., a Vigreux or packed column) is assembled with a reboiler, condenser, and reflux head.
- **Charge:** The neutralized and dried organic mixture is charged to the reboiler.
- **Operation:** The mixture is heated to boiling. The vapor passes up the column and is condensed at the top. A portion of the liquid (reflux) is returned to the column to improve separation efficiency, while the remainder (distillate) is collected.
- **Fraction Collection:** Fractions are collected at different temperature plateaus, corresponding to the boiling points of the individual components.
- **Analysis:** Each fraction is analyzed by GC to determine its composition and purity.

Causality Behind Experimental Choices:

- **High-Efficiency Column:** A column with a high number of theoretical plates is necessary to separate components with close boiling points, such as isomers.

- Reflux Ratio: A high reflux ratio increases the purity of the distillate but reduces the throughput. The optimal ratio is a balance between desired purity and processing time.

Purification Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Step-by-step process for purifying crude HCFC-122a.

Quality Control and Analytical Methods

Ensuring the purity of the final product is paramount. Gas Chromatography (GC) is the standard analytical technique for this purpose.

- **Instrumentation:** A GC system equipped with a suitable capillary column (e.g., a GS-GASPRO) is used for separation.[\[16\]](#)
- **Detection:**
 - Mass Spectrometry (GC-MS): Provides definitive identification of the main component and any impurities by comparing their mass spectra to library data.[\[16\]](#)
 - Electron Capture Detector (GC-ECD): Offers high sensitivity for halogenated compounds, making it ideal for detecting trace-level impurities.[\[17\]](#)
- **Quantification:** The percentage purity is determined by integrating the peak areas of all components in the chromatogram. An internal or external standard method is used for accurate quantification.

Conclusion

The synthesis of **1,1,1-Trichloro-2,2-difluoroethane** is a multi-step process that requires precise control over reaction conditions to achieve high selectivity. The co-production of isomers is a significant challenge, making efficient purification, primarily through fractional distillation, a critical part of the manufacturing process. Rigorous analytical quality control, predominantly using gas chromatography, is essential to verify the identity and purity of the final product, ensuring it meets the specifications required for its use as a chemical intermediate.

References

- 1,1-dichloro-2,2-difluoroethylene - Organic Syntheses Procedure. (n.d.).
- Process for preparing 1,1,1-trifluoro-2,2-dichloroethane. (1990). Google Patents.
- Process for the manufacture of HCFC-123 and/or HCFC-122. (n.d.). Google Patents.
- Ethane, 1,1,1-trichloro-2,2-difluoro-. (n.d.). PubChem.
- 1,1,2-Trichloro-1,2-difluoroethane. (n.d.). PubChem.
- Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane. (n.d.). Google Patents.

- Preparation method of 1,1-difluoro-2-chloroethane. (n.d.). Google Patents.
- Preparation method of 1,1-difluoro-2-chloroethane. (n.d.). Google Patents.
- Process for the purification of 1,1-difluoroethane. (1998). Google Patents.
- Process for the production of 1,1,2-trichloro-2,2-difluoroethane. (1985). European Patent Office.
- Lickley, M., et al. (2024). Bayesian modeling of HFC production pipeline suggests growth in unreported CFC by-product and feedstock production. *Nature Communications*.
- Process for isomerizing 1,1,2-trichlorotrifluoroethane. (1994). Google Patents.
- Global Overview of HCFC, HFC, and HFO/HCFO Production. (2022). [Regulations.gov](#).
- Industrial Process Refrigeration and the Phaseout of HCFC-22. (n.d.). U.S. Environmental Protection Agency.
- HCFC Task Force Report. (2003). *Montreal Protocol on Substances that Deplete the Ozone Layer*.
- Ozone-Depleting Substances. (n.d.). U.S. Environmental Protection Agency.
- Measurements of HFC-134a and HCFC-22 in groundwater and unsaturated-zone air: Implications for HFCs and HCFCs as dating tracers. (2025). [ResearchGate](#).
- Analytical Method for the Detection of Ozone Depleting Chemicals (ODC) in Commercial Products Using a Gas Chromatograph with an Electron Capture Detector (GC-ECD). (n.d.). Pacific Northwest National Laboratory.
- ROADMAP FOR PHASE-OUT OF HCFCs IN INDIA. (2009). Ministry of Environment, Forest and Climate Change, India.
- Preparing for HCFC phase-out: Fundamentals of uses, alternatives, implications and funding for Article 5 countries. (n.d.). United Nations Industrial Development Organization (UNIDO).
- Halocarbon Refrigerant Detection Methods. (n.d.). Defense Technical Information Center.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [epa.gov](#) [epa.gov]
- 2. [epa.gov](#) [epa.gov]
- 3. [moef.gov.in](#) [moef.gov.in]

- 4. Bayesian modeling of HFC production pipeline suggests growth in unreported CFC by-product and feedstock production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,1,1-Trichloro-2,2-Difluoroethane | CymitQuimica [cymitquimica.com]
- 6. 1,1,2-Trichloro-1,2-difluoroethane | C2HCl3F2 | CID 92756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ethane, 1,1,1-trichloro-2,2-difluoro- | C2HCl3F2 | CID 67711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,1-DIFLUORO-1,2,2-TRICHLOROETHANE CAS#: 354-21-2 [m.chemicalbook.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. EP0402874A2 - Process for preparing 1,1,1-trifluoro-2,2-dichloroethane - Google Patents [patents.google.com]
- 12. CN104692998A - Preparation method of 1,1-difluoro-2-chloroethane - Google Patents [patents.google.com]
- 13. CN104692997A - Preparation method of 1,1-difluoro-2-chloroethane - Google Patents [patents.google.com]
- 14. CN110536879B - Process for the manufacture of HCFC-123 and/or HCFC-122 - Google Patents [patents.google.com]
- 15. WO1998019982A1 - Process for the purification of 1,1-difluoroethane - Google Patents [patents.google.com]
- 16. gcms.cz [gcms.cz]
- 17. pnnl.gov [pnnl.gov]
- To cite this document: BenchChem. [1,1,1-Trichloro-2,2-difluoroethane synthesis and purification methods]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13422259#1-1-1-trichloro-2-2-difluoroethane-synthesis-and-purification-methods>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com